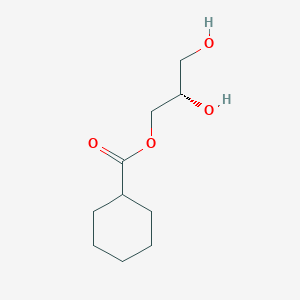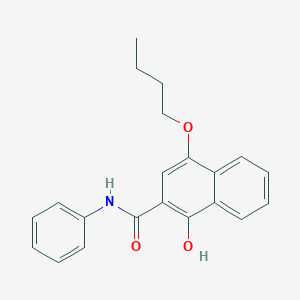
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic organic compound belonging to the class of naphthalene carboxamides This compound is characterized by the presence of a butoxy group at the fourth position, a hydroxy group at the first position, and a phenyl group attached to the nitrogen atom of the carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Carboxylation: 1-Aminonaphthalene is then carboxylated to form 1-amino-2-naphthoic acid.
Amidation: The carboxylic acid group is converted to a carboxamide by reacting with aniline, resulting in 1-hydroxy-N-phenylnaphthalene-2-carboxamide.
Alkylation: Finally, the hydroxy group is alkylated with butyl bromide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-butoxy-1-naphthaldehyde.
Reduction: Formation of 4-butoxy-1-hydroxy-N-phenyl-2-naphthylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer studies, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-N-phenylnaphthalene-2-carboxamide: Lacks the butoxy group, resulting in different solubility and reactivity properties.
4-Bromo-3-hydroxy-N-phenylnaphthalene-2-carboxamide: Contains a bromine atom instead of a butoxy group, leading to different electronic and steric effects.
N-(4-Methoxyphenyl)-3-hydroxy-2-naphthamide: Contains a methoxy group instead of a butoxy group, affecting its lipophilicity and biological activity.
Uniqueness
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to the presence of the butoxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its distinct biological and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
500572-59-8 |
|---|---|
Molekularformel |
C21H21NO3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H21NO3/c1-2-3-13-25-19-14-18(20(23)17-12-8-7-11-16(17)19)21(24)22-15-9-5-4-6-10-15/h4-12,14,23H,2-3,13H2,1H3,(H,22,24) |
InChI-Schlüssel |
VYQXSHDIHWOAHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C2=CC=CC=C21)O)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


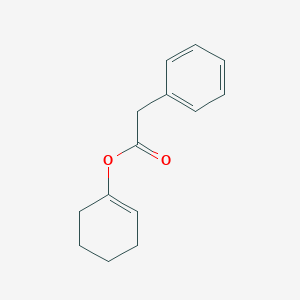
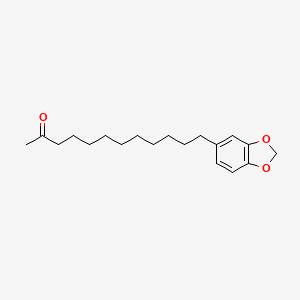

![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
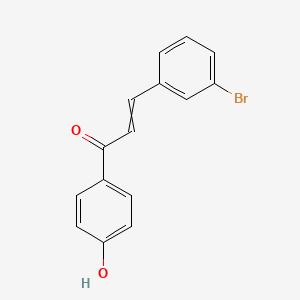
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)

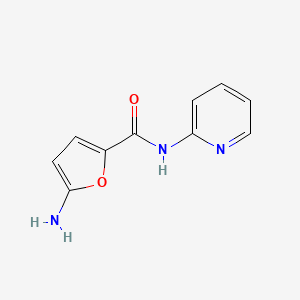
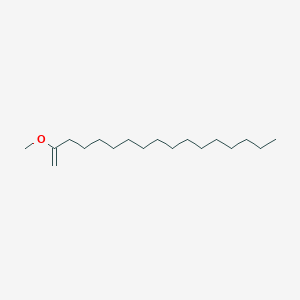
![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
